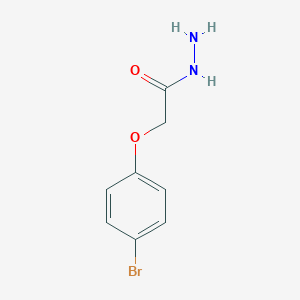

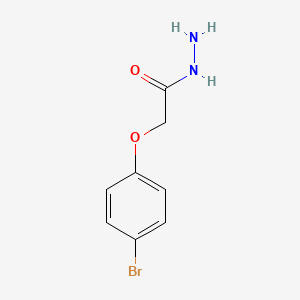

2-(4-Bromophenoxy)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-bromophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZQWMLTVDXDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351136 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-00-4 | |

| Record name | 2-(4-bromophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenoxy)acetohydrazide, a key intermediate in the development of novel therapeutic agents. This document details the synthetic pathway, experimental protocols, and the analytical techniques used to confirm the structure and purity of the compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-bromophenol with ethyl bromoacetate to yield ethyl 2-(4-bromophenoxy)acetate. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to produce the final product.

Synthesis of Ethyl 2-(4-bromophenoxy)acetate (Intermediate)

Reaction:

4-Bromophenol reacts with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol:

A detailed experimental protocol for a similar reaction suggests the following procedure: To a solution of 4-bromophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone, ethyl bromoacetate (1.1 equivalents) is added dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of this compound

Reaction:

Ethyl 2-(4-bromophenoxy)acetate is reacted with hydrazine hydrate in an alcoholic solvent, such as ethanol or methanol, to yield this compound.

Experimental Protocol:

Based on analogous syntheses, a typical procedure is as follows: A mixture of ethyl 2-(4-bromophenoxy)acetate (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) in ethanol is refluxed for several hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.[2]

Synthesis Workflow Diagram:

Caption: Synthetic pathway of this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in the searched literature. |

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected spectral data based on analogous compounds are presented below.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide moiety, and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.3 | Singlet | 1H | -NH- |

| ~ 7.4 | Doublet | 2H | Aromatic CH (ortho to Br) |

| ~ 6.9 | Doublet | 2H | Aromatic CH (ortho to O) |

| ~ 4.4 | Singlet | 2H | -O-CH₂- |

| ~ 4.2 | Broad Singlet | 2H | -NH₂ |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 157 | Aromatic C-O |

| ~ 132 | Aromatic C-H (ortho to Br) |

| ~ 117 | Aromatic C-Br |

| ~ 116 | Aromatic C-H (ortho to O) |

| ~ 67 | -O-CH₂- |

2.2.3. FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3400 | N-H stretching (asymmetric and symmetric) |

| ~ 3050 | Aromatic C-H stretching |

| ~ 2950 | Aliphatic C-H stretching |

| ~ 1660 | C=O stretching (amide I) |

| ~ 1600 | N-H bending (amide II) |

| ~ 1580, 1480 | Aromatic C=C stretching |

| ~ 1240 | Aryl-O-C stretching |

| ~ 1070 | C-N stretching |

| ~ 820 | para-disubstituted benzene C-H bending |

2.2.4. Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 244/246 | [M]⁺ (corresponding to ⁷⁹Br and ⁸¹Br isotopes) |

| 213/215 | [M - NHNH₂]⁺ |

| 185/187 | [M - CONHNH₂]⁺ |

| 157/159 | [Br-Ph-O]⁺ |

| 78 | [C₆H₅]⁺ |

Characterization Workflow Diagram:

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The described two-step synthetic route provides a reliable method for obtaining this important intermediate. The provided expected characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is crucial for its application in further drug development and medicinal chemistry research.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its fundamental characteristics, details relevant experimental protocols for their determination, and provides context for its synthesis and potential biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not widely published, the following table summarizes its calculated and estimated properties based on its chemical structure and data from closely related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |

| Molecular Weight | 245.08 g/mol | Calculated |

| Melting Point | Not available (Est. ~180-190 °C) | Estimated based on similar structures |

| Boiling Point | Not available | Data not found |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol and DMSO. | General solubility of similar compounds |

| pKa | Not available | Data not found |

| logP | ~2.0 - 3.0 (Predicted) | Estimated based on similar structures |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-bromophenoxy)acetate.

Synthesis Protocol:

A mixture of ethyl 2-(4-bromophenoxy)acetate and an excess of hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the excess solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, typically ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Characterization:

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300-3400 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-Br stretching in the aromatic region (around 600-800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the aromatic protons on the bromophenoxy ring, a singlet for the methylene (-CH₂-) protons, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z corresponding to the calculated molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic [M+2]⁺ peak of similar intensity.

Experimental Protocols for Physicochemical Property Determination

Below are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

-

A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised gradually, and the range from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid is recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Solubility provides insights into the polarity of a molecule and is crucial for developing formulations.

Protocol:

-

A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.

-

The mixture is vortexed or shaken vigorously at a constant temperature for a set period to ensure equilibrium is reached.

-

The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Protocol:

-

A solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter in predicting its pharmacokinetic properties.

Protocol:

-

A solution of this compound of known concentration is prepared in one of the two immiscible solvents, typically n-octanol and water.

-

Equal volumes of the n-octanol and water phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

Physicochemical Property Determination Workflow

Caption: A workflow diagram illustrating the synthesis, purification, structural confirmation, and physicochemical analysis of this compound.

Drug Discovery and Development Pathway for Hydrazide Derivatives

Caption: A generalized pathway for the discovery and development of new therapeutic agents based on the hydrazide scaffold.

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural formula, and a general synthesis protocol. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide summarizes the known biological activities of structurally similar compounds, providing a basis for potential therapeutic applications and future research directions.

Chemical Identity and Structure

CAS Number: 16738-00-4

Chemical Formula: C₈H₉BrN₂O₂[1]

IUPAC Name: this compound[1]

Synonyms: (4-Bromophenoxy)acetic acid hydrazide, 2-(4-bromophenoxy)ethanehydrazide[1]

Molecular Weight: 259.08 g/mol

Chemical Structure:

The structure of this compound features a central acetohydrazide core functionalized with a 4-bromophenoxy group. This structural motif is a common scaffold in the design of various biologically active molecules.

Synthesis

A general and adaptable two-step synthetic protocol for this compound and its analogs is outlined below. This process involves an initial esterification of 4-bromophenol followed by hydrazinolysis of the resulting ester.

Experimental Protocol: A General Synthesis Approach

Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

-

To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5-2 equivalents).

-

To this suspension, add ethyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-(4-bromophenoxy)acetate.

Step 2: Synthesis of this compound

-

Dissolve the synthesized ethyl 2-(4-bromophenoxy)acetate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Synthesis Workflow

Caption: General two-step synthesis of this compound.

Potential Biological Activities

While specific biological data for this compound is limited in publicly accessible literature, the broader class of hydrazide-hydrazones and compounds with a bromophenoxy moiety have been reported to exhibit a range of biological activities. This suggests potential areas of investigation for the title compound.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are known to possess significant antimicrobial and antifungal properties. The biological activity of these compounds is often attributed to the presence of the azometine (-CONH-N=CH-) group.

Table 1: Antimicrobial Activity of Structurally Related Hydrazide-Hydrazone Derivatives

| Compound Class | Test Organism(s) | Activity/Observation |

| Substituted acetohydrazide derivatives | E. coli, P. aeruginosa, S. pyogenes, S. aureus | Moderate to good antibacterial activity observed for several derivatives. |

| Thiazine derivatives from chalcones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans, A. niger | Most compounds exhibited good to moderate antibacterial and antifungal activity. |

| Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid | Gram-positive bacteria (including MRSA) | Interesting antibacterial activity was noted, with some compounds showing low MIC values. |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Gram-positive and Gram-negative bacteria, Candida spp. | Compounds exhibited specific antimicrobial activities with MIC values ranging from 32 to 1024 µg/mL. |

Enzyme Inhibition

The structural features of this compound suggest it could be investigated as an inhibitor of various enzymes. For instance, related hydrazide derivatives have been explored as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antibacterial drug discovery.

Logical Relationship for Investigating Biological Activity

Caption: Logical workflow for investigating the biological activity of the title compound.

Future Directions

The information available on structurally similar compounds suggests that this compound is a promising candidate for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Performing detailed in vitro and in vivo studies to determine the specific antimicrobial, antifungal, and potential anticancer activities of the title compound.

-

Mechanism of Action Studies: Investigating the underlying mechanisms by which this compound may exert its biological effects, including potential enzyme inhibition or disruption of cellular pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the bromophenoxy and acetohydrazide moieties to explore and optimize biological activity.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in many biologically active molecules. While direct experimental data on its biological functions are not widely reported, the known activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the realm of antimicrobial and antifungal drug discovery. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-bromophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive spectroscopic profile of the molecule.

Core Spectroscopic Data

The structural features of this compound, including the aromatic ring, ether linkage, and hydrazide functional group, give rise to characteristic signals in various spectroscopic techniques. The quantitative data presented below is compiled from analyses of structurally similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the amine protons of the hydrazide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.1 - 4.5 | Singlet (broad) | 2H |

| -NH- | 9.0 - 9.5 | Singlet (broad) | 1H |

| -O-CH₂- | 4.5 - 4.8 | Singlet | 2H |

| Ar-H (ortho to -O) | 6.8 - 7.0 | Doublet | 2H |

| Ar-H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| Ar-C (C-O) | 155 - 158 |

| Ar-C (C-H, ortho to -O) | 116 - 118 |

| Ar-C (C-Br) | 114 - 116 |

| Ar-C (C-H, ortho to -Br) | 132 - 134 |

| -O-CH₂- | 65 - 68 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O, C-O, and C-Br bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3200 - 3400 (two bands) |

| N-H (Amide) | Stretching | 3150 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1650 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1060 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and bromine-containing fragments.

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Notes |

| [M]⁺ | 230 | 232 | Molecular Ion |

| [M+H]⁺ | 231 | 233 | Protonated Molecular Ion |

| [M+Na]⁺ | 253 | 255 | Sodium Adduct |

| [C₇H₆BrO]⁺ | 185 | 187 | Fragment from cleavage of the O-CH₂ bond |

| [C₆H₄BrO]⁺ | 171 | 173 | Fragment from cleavage of the O-CH₂ bond |

| [C₆H₄Br]⁺ | 155 | 157 | Bromophenyl cation |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

IR Spectroscopy:

-

Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Caption: General Workflow for Spectroscopic Analysis.

The Rising Therapeutic Potential of Phenoxyacetohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetohydrazide derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent agents with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the core therapeutic applications of phenoxyacetohydrazide compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway visualizations.

Core Therapeutic Applications and Quantitative Data

Phenoxyacetohydrazide derivatives have been extensively evaluated for their anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties. The following tables summarize the key quantitative data from various studies, providing a comparative view of their efficacy.

Table 1: Anti-inflammatory and Anti-Angiogenic Activity

| Compound ID | Assay | Target(s) | IC50 (µg/mL) | Molecular Docking Score (kcal/mol) | Reference |

| 6e | HRBC Membrane Stabilization | - | 155 | - | [1][2][3][4] |

| 6b | HRBC Membrane Stabilization | - | 222 | - | [1] |

| 6d | HRBC Membrane Stabilization | - | 199 | - | [1] |

| 6a, c, f, g, h | HRBC Membrane Stabilization | - | 255 - 311 | - | [1] |

| 6e | In silico Docking | VEGF | - | -13.1622 | [1][2][3][4] |

| 6e | In silico Docking | COX-1 | - | -12.5301 | [1][2][3][4] |

| 6e | In silico Docking | COX-2 | - | -12.6705 | [1][2][3][4] |

HRBC: Human Red Blood Cell; VEGF: Vascular Endothelial Growth Factor; COX: Cyclooxygenase.

Table 2: Anticancer Activity (Cytotoxicity)

| Compound/Derivative Series | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Reference |

| Hydrazone 4g | 17.8 | - | - | - | - | |

| Hydrazone 4h | 21.2 | - | - | - | - | |

| Hydrazone Series 1, 7d | 7.52 ± 0.32 | - | - | - | 10.19 ± 0.52 | |

| Hydrazone Series 1, 7e | 15.33 ± 0.55 | - | - | - | 25.41 ± 0.82 |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Table 3: Antimicrobial Activity

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 16 | Staphylococcus aureus (MRSA) | 1.95 | [5] |

| Hydrazide-hydrazone 13 | Staphylococcus aureus (MSSA) | 1.95 | [5] |

| Hydrazide-hydrazone 11 | Staphylococcus aureus (MSSA) | 15.62 | [5] |

| Hydrazide-hydrazone 6, 11, 13 | Micrococcus luteus | 31.25 | [5] |

| Quinoline-hydrazone 6b, 6c | Escherichia coli | 20 | |

| Quinoline-hydrazone 6j | Escherichia coli | 80 | |

| Quinoline-hydrazone 6c | Staphylococcus aureus | 50 | |

| Quinoline-hydrazone 6j | Aspergillus niger | 80 |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-susceptible Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the synthesis and key biological evaluations of phenoxyacetohydrazide compounds.

General Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process:

Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate

-

A mixture of a substituted phenol (0.05 mol), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 ml) is refluxed for 8-10 hours.

-

After cooling, the solvent is removed by distillation.

-

The residue is treated with cold water to remove potassium carbonate and then extracted with ether.

-

The ether layer is washed with 10% NaOH solution, followed by water, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the ethyl phenoxyacetate derivative.

Step 2: Synthesis of Phenoxyacetohydrazide

-

To a solution of the ethyl phenoxyacetate derivative in ethanol, hydrazine hydrate is added.

-

The reaction mixture is stirred at room temperature for approximately 7 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

The mixture is left to stand overnight.

-

The resulting solid phenoxyacetohydrazide is collected by filtration, washed with cold water, and recrystallized from ethanol.

General two-step synthesis of phenoxyacetohydrazide derivatives.

In Vitro Anti-inflammatory Activity: HRBC Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the human red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.

-

Preparation of HRBC Suspension: Fresh human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed cells are washed three times with isosaline (0.85% NaCl, pH 7.2). The washed cells are reconstituted to a 10% v/v suspension with isosaline.

-

Assay Mixture: The reaction mixture consists of 1 ml of phosphate buffer (0.15 M, pH 7.4), 2 ml of hyposaline (0.36% NaCl), 0.5 ml of the HRBC suspension, and 0.5 ml of the test compound solution at various concentrations.

-

Incubation: The mixtures are incubated at 37°C for 30 minutes.

-

Centrifugation and Measurement: After incubation, the mixtures are centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

-

Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [ (OD of Test / OD of Control) * 100 ]

In Vivo Anti-Angiogenic Activity: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

-

Windowing: On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.

-

Application of Test Compound: A sterilized filter paper disc or a carrier sponge loaded with the test compound at a specific concentration is placed on the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

-

Analysis: The CAM is then excised, and the blood vessels are photographed. Angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total blood vessel length in the area of the implant.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetohydrazide derivatives and incubated for 48-72 hours.

-

MTT Addition: After the treatment period, 20-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at 490-570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the bacterial or fungal strain is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or with the aid of a viability indicator like resazurin.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxyacetohydrazide compounds are attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory and Anti-Angiogenic Mechanisms

Phenoxyacetohydrazide derivatives have been shown to target key enzymes and signaling molecules involved in inflammation and angiogenesis, such as Cyclooxygenase (COX) and Vascular Endothelial Growth Factor (VEGF).[6]

Inhibition of COX and VEGF signaling by phenoxyacetohydrazide compounds.

Anticancer Mechanism: Induction of Apoptosis

Several studies suggest that phenoxyacetohydrazide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6] This is often mediated through the intrinsic (mitochondrial) pathway.

Intrinsic apoptosis pathway induced by phenoxyacetohydrazide compounds.

Experimental Workflow for Drug Discovery and Evaluation

The development of novel phenoxyacetohydrazide-based therapeutic agents follows a structured workflow from initial synthesis to comprehensive biological evaluation.

Experimental workflow for phenoxyacetohydrazide drug discovery.

Conclusion

Phenoxyacetohydrazide compounds represent a highly valuable scaffold in the quest for novel therapeutic agents. Their demonstrated efficacy in preclinical models for inflammation, angiogenesis, cancer, and microbial infections warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate the continued exploration and development of this promising class of molecules. Future research should focus on optimizing the lead compounds, elucidating their mechanisms of action in greater detail, and advancing the most promising candidates into further preclinical and clinical development.

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetohydrazide: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetohydrazide, focusing on its role as a pivotal intermediate in the synthesis of novel therapeutic agents. Due to the limited specific research on the core compound itself, this document emphasizes its synthetic pathways and the biological activities of its derivatives, offering insights into its potential in drug discovery and development.

Discovery and History

The history of this compound is not that of a standalone therapeutic agent but rather as a key building block in medicinal chemistry. Carboxylic acid hydrazides, as a class of compounds, are well-established precursors for the synthesis of a wide array of biologically active heterocyclic compounds. The presence of the reactive hydrazide moiety (-CONHNH2) allows for the facile construction of various five- and six-membered heterocycles, which are prevalent in many approved drugs.

The this compound structure combines a phenoxyacetic acid motif, known for its presence in various bioactive molecules, with a hydrazide functional group. This combination makes it an attractive starting material for generating libraries of diverse compounds to be screened for various pharmacological activities. Its derivatives have been explored for their potential as antimicrobial, antifungal, and anticancer agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 4-bromophenol. The general workflow is illustrated below.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

-

To a solution of 4-bromophenol (0.1 mol) in acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added.

-

Ethyl chloroacetate (0.12 mol) is added dropwise to the reaction mixture.

-

The mixture is refluxed for 12-16 hours with constant stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to yield the crude ethyl 2-(4-bromophenoxy)acetate, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

A mixture of ethyl 2-(4-bromophenoxy)acetate (0.1 mol) and hydrazine hydrate (80%, 0.2 mol) in ethanol (200 mL) is refluxed for 6-8 hours.

-

The completion of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from ethanol to obtain pure this compound.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly hydrazones, have shown a range of biological activities. The general structure of these derivatives involves the condensation of the hydrazide with various aldehydes or ketones.

Antimicrobial and Antifungal Activity

Derivatives of phenoxy acetohydrazides are known to possess antimicrobial and antifungal properties. The following table summarizes the activity of some hydrazone derivatives of the closely related 2-(4-chlorophenoxy)acetohydrazide, which serve as a good indicator of the potential of the bromo-analog derivatives.

| Compound ID | Derivative Type | Substituent (Ar) | Bacterial Strain | Activity (MIC in µg/mL) |

| 1a | Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | 64 |

| 1b | Hydrazone | 2-Hydroxybenzylidene | Staphylococcus aureus | - |

| 1c | Hydrazone | 4-Chlorobenzylidene | Escherichia coli | - |

| 2a | Triazole | Phenyl | Staphylococcus aureus | Moderate |

| 2b | Triazole | 4-Chlorophenyl | Escherichia coli | Moderate |

| Note: '-' indicates data not available in the provided search results. |

Anticancer Activity

Hydrazone derivatives have also been investigated for their cytotoxic potential against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The table below presents data for structurally related compounds.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa (Cervical Cancer) | MTT | 2.21 |

| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | BEL-7402 (Liver Cancer) | MTT | 14.46 |

| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one | LS180 (Colon Cancer) | MTT | 65.43 |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, diluted with cell culture medium) for 48-72 hours. A vehicle control (medium with DMSO) is also included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Proposed Mechanism of Action

The precise mechanism of action for the derivatives of this compound is not fully elucidated and is likely target-dependent. However, for the antimicrobial activity of hydrazone derivatives, a commonly proposed mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The solubility and stability of a compound are critical physicochemical properties that influence its bioavailability, formulation, and overall therapeutic potential. For a research compound like 2-(4-Bromophenoxy)acetohydrazide, understanding these parameters is a foundational step in the drug development process.

Solubility dictates the extent to which a compound dissolves in a solvent to create a homogeneous solution. It is a key factor in determining the absorption and distribution of a drug candidate within the body.

Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions, including temperature, pH, and light exposure. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents are not extensively documented. However, qualitative insights can be drawn from synthetic procedures reported in the literature. The solvents used for the synthesis and recrystallization of this compound and its derivatives suggest its solubility characteristics.

| Solvent | Solubility Indication |

| Ethanol | Used as a solvent for the synthesis and recrystallization of phenoxyacetohydrazide derivatives, indicating good solubility, particularly at elevated temperatures.[1] |

| Methanol | Employed in the synthesis of related hydrazide compounds, suggesting it is a suitable solvent. |

| Water | Used in conjunction with ethanol for recrystallization, implying that this compound has some solubility in aqueous solutions, likely increasing with the presence of a co-solvent.[1] |

| Chloroform | A related compound, N-(4-bromophenyl)adamantan-2-amine, shows slight solubility, suggesting that this compound may also have limited solubility in this solvent.[2] |

| Ethyl Acetate | Similar to chloroform, a related compound is slightly soluble in ethyl acetate, indicating potential limited solubility for this compound.[2] |

| Dimethyl Sulfoxide (DMSO) | A common solvent for enhancing the solubility of hydrazide-hydrazone compounds for biological testing.[3] |

Stability Profile of this compound

Specific stability studies on this compound are not publicly available. However, the stability of aromatic hydrazides and hydrazones is known to be influenced by several factors. The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

Studies on similar aromatic hydrazones have shown that they can be relatively stable in neutral buffered solutions but may undergo rapid degradation in plasma.[4][5] This degradation is often due to the hydrolysis of the hydrazone bond.[5] Therefore, it is crucial to experimentally determine the stability of this compound under conditions relevant to its intended application, such as in physiological buffers and plasma.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections provide standard methodologies that can be adapted for this purpose.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

References

- 1. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular Modeling and Docking Studies of 2-(4-Bromophenoxy)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling and docking studies of 2-(4-Bromophenoxy)acetohydrazide. This document outlines the methodologies for in silico analysis, from ligand and protein preparation to the execution and interpretation of docking simulations. The content is designed to offer a practical framework for researchers engaged in structure-based drug design, using this compound as a case study for targeting the urease enzyme from Helicobacter pylori, a key target in the management of peptic ulcers.

Introduction

Hydrazide derivatives are a class of organic compounds recognized for their wide range of biological activities. Among these, this compound is a molecule of interest due to its structural features that suggest potential interactions with biological macromolecules. Molecular modeling and docking are powerful computational techniques that allow for the prediction and analysis of the binding of a small molecule (ligand) to the active site of a protein (receptor) at an atomic level.[1][2] These methods are instrumental in modern drug discovery for identifying potential drug candidates and optimizing lead compounds.[3]

This guide details a representative workflow for conducting molecular docking studies on this compound with a focus on Helicobacter pylori urease as the therapeutic target. H. pylori urease is a crucial enzyme for the survival of this bacterium in the acidic environment of the stomach, making it a well-established target for inhibitors.[4]

Experimental Protocols

The following protocols describe a standard procedure for molecular docking using widely accepted software tools.

Software and Tools

-

Molecular Visualization and Editing: UCSF Chimera, PyMOL

-

Ligand Preparation: ChemDraw, Avogadro, Open Babel

-

Docking Software: AutoDock Vina[5]

-

Analysis Tools: PyMOL, Discovery Studio Visualizer

Ligand Preparation

-

2D Structure Generation: The 2D structure of this compound was drawn using ChemDraw and saved in a MOL file format.

-

3D Structure Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro. Energy minimization was performed using the MMFF94 force field to obtain a stable conformation.

-

File Format Conversion: The optimized 3D structure was saved in PDB format. Open Babel was used to convert the PDB file to the PDBQT format, which includes atomic charges and rotatable bond information required by AutoDock Vina.[6]

Protein Preparation

-

Receptor Selection and Retrieval: The crystal structure of Helicobacter pylori urease was obtained from the RCSB Protein Data Bank (PDB ID: 1E9Z).[4]

-

Preparation of the Receptor: The protein structure was prepared for docking using AutoDock Tools.[7] This involved:

Molecular Docking Simulation

-

Grid Box Generation: A grid box was defined around the active site of the urease enzyme. The center of the grid was set to the coordinates of the active site nickel ions, and the size of the grid box was set to 25 x 25 x 25 Å to encompass the entire binding pocket.

-

Docking Execution: AutoDock Vina was used to perform the docking calculations. The prepared ligand and protein files, along with a configuration file specifying the grid box parameters and search space, were provided as input.

-

Analysis of Docking Results: The output from AutoDock Vina, which includes the binding affinity scores and the predicted binding poses of the ligand, was analyzed. The pose with the lowest binding energy was selected for further analysis of the protein-ligand interactions using PyMOL and Discovery Studio Visualizer.[10]

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the molecular docking simulation of this compound with H. pylori urease.

| Parameter | Value |

| Binding Affinity | -7.8 kcal/mol |

| RMSD from initial | 1.5 Å |

| Interacting Residues | HIS136, HIS246, LYS217, ASP360 |

| Hydrogen Bond Interactions | LYS217 (2.8 Å), ASP360 (3.1 Å) |

| Hydrophobic Interactions | ALA363, MET364 |

| Metal Coordination | Ni ion (2.5 Å) |

Visualization of Workflow

The logical flow of the molecular docking process is illustrated in the diagram below.

Caption: Workflow for Molecular Docking of this compound.

Discussion

The hypothetical docking results indicate that this compound exhibits a strong binding affinity of -7.8 kcal/mol for the active site of H. pylori urease. The low root-mean-square deviation (RMSD) value of 1.5 Å suggests a stable binding conformation.

The analysis of the binding mode reveals several key interactions. The hydrazide moiety forms hydrogen bonds with the key active site residues LYS217 and ASP360, which are crucial for catalysis. Furthermore, the bromophenoxy group is involved in hydrophobic interactions with ALA363 and MET364, contributing to the stability of the complex. A significant interaction is the predicted coordination of one of the hydrazide's nitrogen or oxygen atoms with the nickel ion in the active site, a common feature of many urease inhibitors.

These in silico findings suggest that this compound is a promising candidate for further investigation as a urease inhibitor. The detailed interaction analysis provides a structural basis for the potential inhibitory activity and can guide the design of more potent analogs.

Conclusion

This technical guide has outlined a detailed protocol for the molecular modeling and docking of this compound against H. pylori urease. The presented workflow, from ligand and protein preparation to the analysis of docking results, provides a robust framework for the in silico evaluation of small molecules. The hypothetical results demonstrate the potential of this compound as a urease inhibitor and highlight the key molecular interactions that may contribute to its biological activity. Further experimental validation is necessary to confirm these computational predictions.

References

- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 10. youtube.com [youtube.com]

In-depth Technical Guide: Preliminary Screening of 2-(4-substituted-phenoxy)acetohydrazide Derivatives for Antimicrobial Activity

A Note to the Reader: Extensive research did not yield specific antimicrobial screening data for 2-(4-Bromophenoxy)acetohydrazide. This guide, therefore, focuses on the closely related and well-studied analogue, 2-(4-chlorophenoxy)acetohydrazide and its derivatives, to provide a representative technical overview for researchers, scientists, and drug development professionals. The methodologies and potential activity trends discussed herein are likely applicable to the bromo-analogue.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The 2-(phenoxy)acetohydrazide scaffold, in particular, serves as a versatile template for the synthesis of new bioactive molecules. This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of 2-(4-substituted-phenoxy)acetohydrazide derivatives, with a focus on experimental protocols and data interpretation.

Synthesis of 2-(4-substituted-phenoxy)acetohydrazide Derivatives

The synthesis of the parent 2-(4-substituted-phenoxy)acetohydrazide is typically a two-step process:

-

Esterification: Reaction of a 4-substituted phenol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This reaction is usually carried out under reflux to yield the corresponding ethyl 2-(4-substituted-phenoxy)acetate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol under reflux to produce the 2-(4-substituted-phenoxy)acetohydrazide.

Further derivatization, particularly at the terminal nitrogen of the hydrazide, is a common strategy to enhance antimicrobial potency. For instance, condensation with various aromatic aldehydes yields Schiff bases (hydrazones).

Antimicrobial Activity Screening

The preliminary antimicrobial screening of these compounds typically involves determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Quantitative Data Summary

The following table summarizes the reported antimicrobial activity of some 2-(4-chlorophenoxy)acetohydrazide derivatives.

| Compound ID | Derivative Type | Substituent (Ar) | Bacterial Strain | MIC (µg/mL) | Reference |

| 1a | Hydrazone | 4-Nitrobenzylidene | Staphylococcus aureus | 64 | [1] |

| 1b | Hydrazone | 2-Hydroxybenzylidene | Staphylococcus aureus | - | [1] |

| 1c | Hydrazone | 4-Chlorobenzylidene | Escherichia coli | - | [1] |

| 2a | Triazole | Phenyl | Staphylococcus aureus | Moderate | [1] |

| 2b | Triazole | 4-Chlorophenyl | Escherichia coli | Moderate | [1] |

| Note: '-' indicates data was not available in the cited search results. The term "Moderate" was used in the source without a specific MIC value. |

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (2-(4-substituted-phenoxy)acetohydrazide derivatives)

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (sterile broth)

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells.

-

Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Positive Control: Wells containing broth, inoculum, and a standard antimicrobial agent.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary antimicrobial screening of the synthesized compounds.

Caption: Workflow for Synthesis and Antimicrobial Screening.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationship in the structure-activity of these derivatives.

Caption: Structure-Activity Relationship Logic Diagram.

Conclusion

The 2-(4-substituted-phenoxy)acetohydrazide scaffold represents a valuable starting point for the development of new antimicrobial agents. Derivatization, particularly the formation of hydrazones and other heterocyclic rings at the hydrazide nitrogen, has been shown to be a fruitful strategy for modulating and enhancing antimicrobial activity. The standardized protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are crucial for obtaining reliable and comparable data. Further research into a wider range of derivatives, including the this compound series, and comprehensive structure-activity relationship studies are warranted to identify lead compounds for further development.

References

Methodological & Application

protocol for the synthesis of 2-(4-Bromophenoxy)acetohydrazide from ethyl 2-(4-bromophenoxy)acetate

Application Note and Protocol for the Synthesis of 2-(4-Bromophenoxy)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carboxylic acid hydrazides are pivotal intermediates in the synthesis of a wide array of biologically active heterocyclic compounds.[1] Their utility in medicinal chemistry and drug development is well-established, serving as precursors for molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound from its corresponding ester, ethyl 2-(4-bromophenoxy)acetate, through hydrazinolysis. This reaction is a standard and efficient method for the preparation of acyl hydrazides.[2]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

1. Materials and Reagents:

-

Ethyl 2-(4-bromophenoxy)acetate

-

Hydrazine hydrate (80% solution in water is commonly used)[1]

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate (for potential extraction)

2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers

-

Büchner funnel and flask

-

Filtration paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, pipettes, etc.)

-

Thin Layer Chromatography (TLC) apparatus

3. Reaction Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(4-bromophenoxy)acetate in a suitable solvent such as methanol or ethanol.[1][3]

-

While stirring, slowly add an excess of hydrazine hydrate (typically 3 to 10 molar equivalents) to the solution.[1][4] The use of excess hydrazine hydrate helps to drive the reaction to completion and can prevent the formation of dimeric byproducts.[4]

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[1][3]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 to 14 hours.[1][3]

-

Once the reaction is complete, as indicated by the consumption of the starting ester, allow the mixture to cool to room temperature.

4. Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]

-

Pour the concentrated residue into cold distilled water to precipitate the solid product.[1]

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold distilled water to remove any remaining impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

-

Dry the purified product under vacuum.

Data Presentation

The following table summarizes the key reaction parameters and expected results based on analogous syntheses.

| Parameter | Value/Range | Reference |

| Starting Material | Ethyl 2-(4-bromophenoxy)acetate | - |

| Reagent | Hydrazine Hydrate (80%) | [1] |

| Solvent | Methanol or Ethanol | [1][3] |

| Reaction Temperature | Reflux | [1][3] |

| Reaction Time | 6 - 14 hours | [1][3] |

| Molar Ratio (Ester:Hydrazine) | 1 : 3-10 | [1][4] |

| Product | This compound | - |

| Purification Method | Precipitation in water, Recrystallization | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(4-Bromophenoxy)acetohydrazide as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(4-Bromophenoxy)acetohydrazide as a readily available precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and aim to provide a practical guide for researchers in organic and medicinal chemistry.

Introduction

This compound is a valuable building block in heterocyclic synthesis due to the presence of two key reactive functionalities: the hydrazide moiety (-CONHNH₂) and the bromophenoxy group. The hydrazide group serves as a versatile nucleophile and a precursor to various five-membered heterocyclic rings. The bromo-substituent on the phenyl ring offers a site for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery and material science applications.

This document outlines detailed protocols for the synthesis of the precursor itself and its subsequent transformation into several important classes of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically achieved in a two-step sequence starting from 4-bromophenol.

Protocol 1: Synthesis of Ethyl 2-(4-bromophenoxy)acetate

-

Reaction Setup: To a solution of 4-bromophenol (0.1 mol) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (0.15 mol).

-

Addition of Reagent: To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with stirring.

-

Reaction Conditions: Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford ethyl 2-(4-bromophenoxy)acetate as a solid.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-(4-bromophenoxy)acetate (0.05 mol) in ethanol.

-

Addition of Reagent: To this solution, add hydrazine hydrate (99%, 0.075 mol) dropwise.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, reduce the volume of the solvent by distillation. On cooling, the product, this compound, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Application in Heterocyclic Synthesis

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound can be readily converted into various substituted 1,3,4-oxadiazoles.

These Schiff bases are key intermediates for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 3: General Procedure for the Synthesis of N'-Substituted-benzylidene-2-(4-bromophenoxy)acetohydrazides [1]

-

Reaction Setup: Dissolve this compound (0.01 mol) in ethanol.

-

Addition of Reagent: Add a substituted aromatic aldehyde (0.01 mol) to the solution. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction Conditions: Reflux the mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture. The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure Schiff base.

Protocol 4: Synthesis of 2-(4-Bromophenoxymethyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles [1]

-

Reaction Setup: Dissolve the N'-substituted-benzylidene-2-(4-bromophenoxy)acetohydrazide (0.01 mol) in a suitable solvent like DMF or ethanol.

-

Addition of Reagent: Add an oxidizing agent. A common system is a mixture of iodine (I₂) and yellow mercuric oxide (HgO) at room temperature.[1] Other reagents like Chloramine-T can also be used.[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours or reflux for a shorter period, depending on the chosen oxidant.

-

Work-up: After the reaction is complete, the reaction mixture is filtered and poured into crushed ice.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like an ethanol/DMF mixture.

Table 1: Synthesis of Representative 1,3,4-Oxadiazole Derivatives

| Entry | Aldehyde Substituent | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | 4-Chloro | I₂ / HgO | DMF | 48 h | 78 | [1] |

| 2 | 4-Nitro | I₂ / HgO | DMF | 48 h | 82 | [1] |

| 3 | 4-Methoxy | I₂ / HgO | DMF | 48 h | 75 | [1] |

| 4 | Phenyl | Chloramine-T | Ethanol | 8 h | 85 | [2] |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with a broad spectrum of pharmacological activities, including antifungal and antimicrobial properties. A common route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the formation of a thiosemicarbazide intermediate.

Protocol 5: General Procedure for the Synthesis of 1-[2-(4-Bromophenoxy)acetyl]-4-substituted-thiosemicarbazides [3]

-

Reaction Setup: Dissolve this compound (0.01 mol) in absolute ethanol.

-

Addition of Reagent: Add an equimolar amount of a substituted isothiocyanate (e.g., phenyl isothiocyanate) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is filtered, washed with cold ethanol, and dried.

Protocol 6: General Procedure for the Synthesis of 5-(4-Bromophenoxymethyl)-4-substituted-4H-1,2,4-triazole-3-thiols [3]

-

Reaction Setup: Suspend the 1-[2-(4-bromophenoxy)acetyl]-4-substituted-thiosemicarbazide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Reaction Conditions: Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove any impurities.

-

Isolation: Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Table 2: Synthesis of Representative 1,2,4-Triazole Derivatives

| Entry | Isothiocyanate | Base | Solvent | Reaction Time (Cyclization) | Yield (%) | Reference |

| 1 | Phenyl isothiocyanate | NaOH | Water | 4 h | 75 | [3] |

| 2 | Methyl isothiocyanate | NaOH | Water | 4 h | 72 | [3] |

| 3 | Allyl isothiocyanate | NaOH | Water | 5 h | 70 | [3] |

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for a wide range of biological activities.[4] A common method for their synthesis is the condensation of a hydrazide with a 1,3-dicarbonyl compound.

Protocol 7: General Procedure for the Synthesis of Pyrazoles [3]

-

Reaction Setup: Dissolve this compound (0.01 mol) in ethanol.

-

Addition of Reagent: Add a 1,3-dicarbonyl compound, such as acetylacetone (0.01 mol), to the solution. A few drops of a catalytic acid (e.g., glacial acetic acid) can be added.

-

Reaction Conditions: Reflux the reaction mixture for 6-8 hours.

-

Isolation: After cooling, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography or recrystallization from a suitable solvent to afford the pyrazole derivative.

Table 3: Synthesis of a Representative Pyrazole Derivative

| Entry | 1,3-Dicarbonyl Compound | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Acetylacetone | Ethanol | 7 h | 65 | [3] |

Conclusion

This compound has been demonstrated to be a versatile and valuable precursor for the synthesis of a variety of heterocyclic compounds of medicinal interest. The protocols provided herein offer a practical guide for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The presence of the bromo-substituent provides an avenue for further structural diversification, making this precursor a highly attractive starting material for the development of novel bioactive molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Application Notes and Protocols: N-Alkylation of 2-(4-Bromophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract